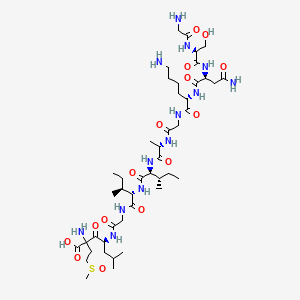
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) is a complex peptide compound with a molecular formula of C45H81N13O15S and a molecular weight of 1076.27 g/mol . This compound is characterized by its intricate structure, which includes multiple amino acids and a butanoic acid moiety. It is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves the stepwise assembly of amino acids through peptide bond formation. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the synthesis process. These machines can handle multiple synthesis steps, reducing the time and labor required for manual synthesis. The use of large-scale purification techniques, such as preparative HPLC, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.
Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized sulfone derivatives, reduced amino acids, and substituted peptides with modified functional groups.
科学的研究の応用
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The methylsulfinyl group may also play a role in enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylthio)-, (2S)-(9CI): Similar structure but with a methylthio group instead of a methylsulfinyl group.
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfonyl)-, (2S)-(9CI): Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The uniqueness of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) lies in its specific peptide sequence and the presence of the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C45H81N13O15S |
|---|---|
分子量 |
1076.3 g/mol |
IUPAC名 |
(4S)-2-amino-4-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-6-methyl-2-(2-methylsulfinylethyl)-3-oxoheptanoic acid |
InChI |
InChI=1S/C45H81N13O15S/c1-9-24(5)35(42(69)51-21-34(63)53-28(17-23(3)4)37(64)45(49,44(71)72)14-16-74(8)73)58-43(70)36(25(6)10-2)57-38(65)26(7)52-33(62)20-50-39(66)27(13-11-12-15-46)55-40(67)29(18-31(48)60)56-41(68)30(22-59)54-32(61)19-47/h23-30,35-36,59H,9-22,46-47,49H2,1-8H3,(H2,48,60)(H,50,66)(H,51,69)(H,52,62)(H,53,63)(H,54,61)(H,55,67)(H,56,68)(H,57,65)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,35-,36-,45?,74?/m0/s1 |
InChIキー |
UDWWNISPTLBNLO-ZBUPRGNKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
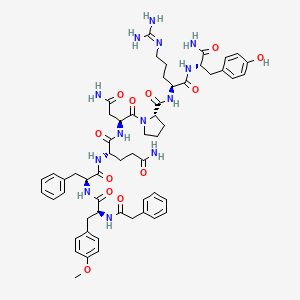

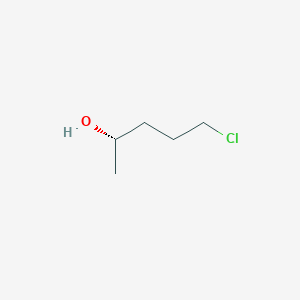
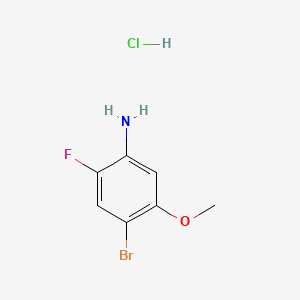
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
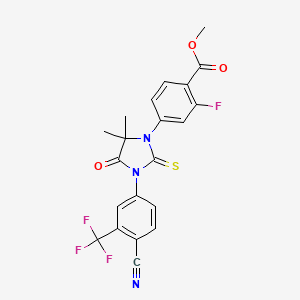
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

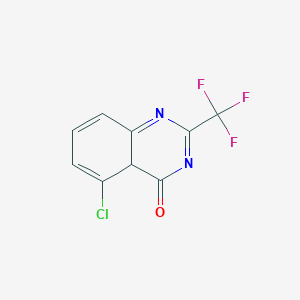
![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
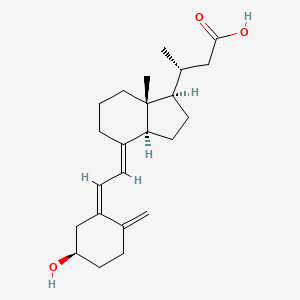
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
